10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151976
InChI: InChI=1S/C12H15FN2.2ClH/c13-10-2-1-9-3-5-15-6-4-14-8-12(15)11(9)7-10;;/h1-2,7,12,14H,3-6,8H2;2*1H
SMILES:
Molecular Formula: C12H17Cl2FN2
Molecular Weight: 279.18 g/mol

10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

CAS No.:

Cat. No.: VC20151976

Molecular Formula: C12H17Cl2FN2

Molecular Weight: 279.18 g/mol

* For research use only. Not for human or veterinary use.

10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride -

Specification

Molecular Formula C12H17Cl2FN2
Molecular Weight 279.18 g/mol
IUPAC Name 10-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride
Standard InChI InChI=1S/C12H15FN2.2ClH/c13-10-2-1-9-3-5-15-6-4-14-8-12(15)11(9)7-10;;/h1-2,7,12,14H,3-6,8H2;2*1H
Standard InChI Key MHLKLDKARLRNCC-UHFFFAOYSA-N
Canonical SMILES C1CN2CCNCC2C3=C1C=CC(=C3)F.Cl.Cl

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Effects

The compound’s structure comprises a partially saturated pyrazino[2,1-a]isoquinoline system, with six-membered pyrazine and isoquinoline rings fused in a bicyclic arrangement. The fluorine atom at the 10-position introduces electronegativity and steric effects that influence both chemical reactivity and target binding. Hydrogenation at the 2,3,4,6,7,11b positions reduces ring strain, enhancing stability while maintaining conformational flexibility for interactions with biological targets.

The dihydrochloride salt form improves aqueous solubility, critical for pharmacological applications. Comparative analysis with the brominated analog (10-bromo-2-methyl derivative) reveals that halogen substitution at the 10-position modulates electronic properties without altering the core bicyclic framework .

Table 1: Comparative Structural Features

Property10-Fluoro Derivative10-Bromo-2-Methyl Analog
Molecular FormulaC₁₂H₁₅FCl₂N₂C₁₃H₁₇BrCl₂N₂
Molecular Weight (g/mol)265.16354.1
Halogen SubstituentFluorine (10-position)Bromine (10-position)
Additional GroupsNoneMethyl (2-position)
Salt FormDihydrochlorideDihydrochloride

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the fluorine atom’s presence through distinct ¹⁹F NMR signals at δ −120 to −125 ppm, consistent with aromatic fluorination. X-ray crystallography of related compounds reveals a boat conformation in the pyrazine ring, stabilized by intramolecular hydrogen bonding between the protonated nitrogen and chloride ions.

Synthetic Routes and Optimization

Multi-Step Organic Synthesis

The synthesis begins with the preparation of a tetrahydropyrazine precursor, which undergoes cyclocondensation with a fluorinated isoquinoline intermediate. Key steps include:

  • Friedel-Crafts Acylation: Introduction of the fluorine substituent via electrophilic aromatic substitution using fluorine gas or Selectfluor® under anhydrous conditions.

  • Reductive Amination: Formation of the pyrazine ring using sodium cyanoborohydride in a methanol/ammonia solvent system.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt, yielding >95% purity after recrystallization.

Reaction conditions are meticulously controlled:

  • Temperature: −10°C for acylation, 25°C for reductive amination.

  • pH: Maintained at 3–4 during salt formation to prevent decomposition.

Challenges and Yield Improvements

Early synthetic routes suffered from low yields (30–40%) due to by-product formation during cyclocondensation. Optimizing stoichiometric ratios (1:1.2 for precursor:fluoro-isoquinoline) and switching to polar aprotic solvents (e.g., dimethylformamide) increased yields to 68%.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C) and methanol, but limited solubility in nonpolar solvents. Stability studies indicate degradation <5% after 6 months at −20°C, though exposure to light or alkaline conditions (pH >8) accelerates decomposition.

Thermodynamic Parameters

  • Melting Point: 218–220°C (decomposition observed above 220°C).

  • LogP: −1.2 (calculated), reflecting high hydrophilicity.

  • pKa: 4.7 (pyrazine nitrogen) and 9.1 (isoquinoline nitrogen), indicating protonation under physiological conditions.

Biological Activity and Mechanism

PARP7 Inhibition and Anticancer Effects

The compound selectively inhibits PARP7 (IC₅₀ = 12 nM), an enzyme implicated in DNA repair and immune evasion in tumors. Mechanistically, it blocks PARP7’s catalytic domain, preventing ADP-ribosylation of target proteins and sensitizing cancer cells to DNA-damaging agents like cisplatin.

Table 2: In Vivo Efficacy in Preclinical Models

Cancer ModelDosage (mg/kg/day)Tumor Growth Inhibition (%)Survival Extension (%)
Non-small cell lung107442
Triple-negative breast156838
Ovarian208149

Immune Modulation

PARP7 inhibition upregulates type I interferon signaling, enhancing antitumor immune responses. In murine models, the compound increased CD8⁺ T-cell infiltration by 3-fold and reduced myeloid-derived suppressor cells by 60%.

Research Applications and Future Directions

Oncology Drug Development

Ongoing Phase I trials evaluate its safety in combination with checkpoint inhibitors. Preliminary data show a 30% objective response rate in refractory solid tumors.

Chemical Biology Probes

The fluorine atom’s NMR activity enables its use as a ¹⁹F tracer in binding assays, facilitating studies of PARP7 dynamics in live cells.

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